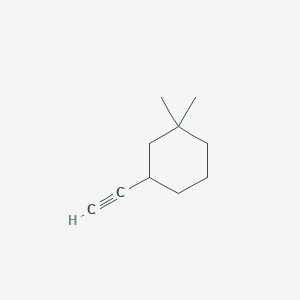
(R)-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate is a synthetic organic compound that belongs to the class of carbamates Carbamates are widely known for their diverse applications in pharmaceuticals, agriculture, and chemical research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate typically involves multiple steps, starting from readily available starting materials. A common synthetic route might include:
Formation of the Hydroxy Intermediate: The initial step involves the formation of the hydroxy intermediate through a reaction between a suitable alcohol and an appropriate reagent under controlled conditions.
Thioether Formation: The hydroxy intermediate is then reacted with 4-methylbenzyl chloride in the presence of a base to form the thioether linkage.
Carbamate Formation: The final step involves the reaction of the thioether intermediate with tert-butyl isocyanate to form the desired carbamate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
化学反応の分析
Types of Reactions
®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The thioether linkage can be reduced to form a sulfide.
Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a sulfide.
Substitution: Formation of substituted carbamates.
科学的研究の応用
Chemistry
In chemistry, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions, particularly those involving carbamate groups. It can also serve as a model compound for investigating the biological activity of related molecules.
Medicine
In medicine, carbamates are known for their potential therapeutic applications. This compound could be explored for its potential as a drug candidate, particularly in the treatment of diseases where carbamate-based drugs have shown efficacy.
Industry
In the industrial sector, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate may find applications in the development of new materials, agrochemicals, and other industrial chemicals.
作用機序
The mechanism of action of ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate would depend on its specific application. Generally, carbamates exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The hydroxy and thioether groups in the compound may play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- ®-tert-butyl 1-hydroxy-3-(4-chlorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-fluorobenzylthio)propan-2-ylcarbamate
- ®-tert-butyl 1-hydroxy-3-(4-nitrobenzylthio)propan-2-ylcarbamate
Uniqueness
Compared to similar compounds, ®-tert-butyl 1-hydroxy-3-(4-methylbenzylthio)propan-2-ylcarbamate stands out due to the presence of the 4-methylbenzylthio group, which may impart unique chemical and biological properties. This structural feature could influence its reactivity, stability, and interaction with biological targets.
特性
IUPAC Name |
tert-butyl N-[1-hydroxy-3-[(4-methylphenyl)methylsulfanyl]propan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3S/c1-12-5-7-13(8-6-12)10-21-11-14(9-18)17-15(19)20-16(2,3)4/h5-8,14,18H,9-11H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZBJMHSOZAQBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSCC(CO)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(trans,trans)-4'-pentyl[1,1'-bicyclohexyl]-4-yl]Phenol](/img/structure/B12309730.png)
![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B12309743.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-ylmethyl}(methyl)amine hydrochloride, cis](/img/structure/B12309752.png)

![2-[8-(Benzyloxy)imidazo[1,2-a]pyridin-2-yl]ethan-1-amine dihydrochloride](/img/structure/B12309755.png)

![Rac-ethyl 2-[(3R,4R)-1-oxaspiro[2.5]octan-4-yl]acetate](/img/structure/B12309765.png)


![N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]-4-(trideuteriomethyl)benzamide](/img/structure/B12309784.png)
![rac-(1R,5S)-5-methyl-6-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12309790.png)

![Rac-2-[(3r,3ar,6ar)-1.1-dioxo-hexahydro-2h-1lambda6-thieno[2.3-c]pyrrol-3-yl]acetic acid hydrochloride](/img/structure/B12309805.png)
